molecular formula C20H25N5O4 B2964671 9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844829-48-7

9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2964671
CAS No.: 844829-48-7
M. Wt: 399.451
InChI Key: KUHBTLVEISPNHH-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines consist of a two-ring structure (a six-membered and a five-membered nitrogen-containing ring fused together) . The compound also contains ethoxy and methoxyethyl groups, which are common in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, purine derivatives are often synthesized through alkylation processes . For example, alkylation of adenosine and 2-aminoadenosine was studied in dimethylsulfoxide with application of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, purine derivatives are soluble in water and stable at physiological pH .

Scientific Research Applications

Adenosine Receptors Interaction

A study on pyrimido- and tetrahydropyrazino[2,1-f]purinediones, structurally related to the queried compound, investigated their affinity for adenosine receptors (ARs). The research found a 1,3-dibutyl derivative exhibiting potent A1 AR antagonist properties, showcasing selectivity over other AR subtypes. This indicates the potential application of such compounds in designing receptor-specific drugs (Szymańska et al., 2016).

Cytotoxic Activity

Another study on pyrazole derivatives, including a substituted azabicyclo[3.1.0]hexane-2,4-dione, revealed potent cytotoxic activities against human leukemia, lymphoma, and carcinoma cell lines. These findings underscore the potential for developing novel anticancer agents based on modifications of the purine core structure (Barnes et al., 2001).

Synthetic Chemistry and Material Development

Research into the synthesis of alkyl- or phenyl-substituted dihydropyrimido and imidazo[1,2,3-cd]purine derivatives highlights the versatility of these compounds in creating new materials with potential applications ranging from electronics to pharmaceuticals. The detailed synthetic pathways offer insights into how structural modifications can tailor the properties of these compounds for specific applications (Simo et al., 1998).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, some purine derivatives are used in medicine due to their ability to interfere with the replication and transcription of DNA .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Purine derivatives have been extensively studied for their roles in biology and medicine .

Properties

IUPAC Name

9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-4-29-15-8-6-14(7-9-15)23-10-5-11-24-16-17(21-19(23)24)22(2)20(27)25(18(16)26)12-13-28-3/h6-9H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHBTLVEISPNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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